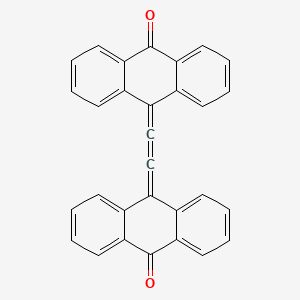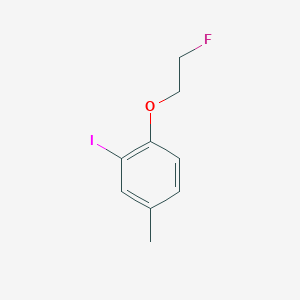
1-(2-Fluoroethoxy)-2-iodo-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethoxy)-2-iodo-4-methylbenzene is an organic compound characterized by the presence of a fluoroethoxy group, an iodine atom, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethoxy)-2-iodo-4-methylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 4-methylphenol (p-cresol) as the starting material.
Fluoroethoxylation: The hydroxyl group of 4-methylphenol is reacted with 2-fluoroethanol in the presence of a base such as potassium carbonate to form 4-methyl-2-fluoroethoxybenzene.
Iodination: The fluoroethoxy derivative is then subjected to iodination using iodine and a suitable oxidizing agent like iodic acid or hydrogen peroxide to introduce the iodine atom at the ortho position relative to the methyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethoxy)-2-iodo-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., copper(I) iodide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in deiodinated products.
Scientific Research Applications
1-(2-Fluoroethoxy)-2-iodo-4-methylbenzene has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of radiolabeled compounds used in positron emission tomography (PET) imaging for cancer diagnosis.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is employed in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethoxy)-2-iodo-4-methylbenzene depends on its specific application:
Radiolabeled Compounds: In PET imaging, the compound acts as a tracer that binds to specific biological targets, allowing for the visualization of metabolic processes.
Enzyme Inhibition: The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
1-Fluoro-2-(2-fluoroethoxy)ethane: Similar in structure but lacks the iodine and methyl groups.
1,1-Difluoro-2-(2-fluoroethoxy)ethane: Contains an additional fluorine atom, leading to different chemical properties.
2-Fluoroethoxybenzene: Lacks the iodine and methyl groups, resulting in different reactivity and applications.
Uniqueness: 1-(2-Fluoroethoxy)-2-iodo-4-methylbenzene is unique due to the presence of both the fluoroethoxy and iodine substituents, which confer distinct reactivity and potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C9H10FIO |
|---|---|
Molecular Weight |
280.08 g/mol |
IUPAC Name |
1-(2-fluoroethoxy)-2-iodo-4-methylbenzene |
InChI |
InChI=1S/C9H10FIO/c1-7-2-3-9(8(11)6-7)12-5-4-10/h2-3,6H,4-5H2,1H3 |
InChI Key |
DFMGJCZJVXHFTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCF)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



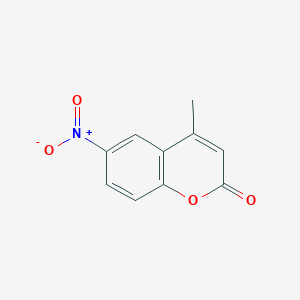

![1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone](/img/structure/B12084923.png)
![6-bromo-2-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12084936.png)
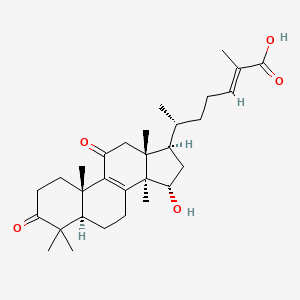



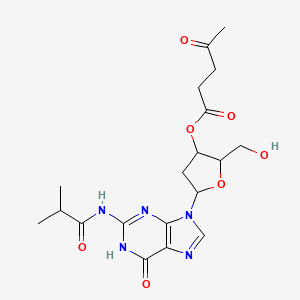
![2-Acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid](/img/structure/B12084949.png)


